molecular formula C12H15Cl2NO4 B13772258 2,4-D morpholine salt CAS No. 6365-73-7

2,4-D morpholine salt

Cat. No.: B13772258
CAS No.: 6365-73-7
M. Wt: 308.15 g/mol
InChI Key: AWSZYICLVRPWQB-UHFFFAOYSA-N
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Description

2,4-D morpholine salt is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings. The morpholine salt form enhances the solubility and stability of the herbicide, making it more efficient for application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-D morpholine salt typically involves the reaction of 2,4-dichlorophenoxyacetic acid with morpholine. The reaction is carried out in an aqueous medium, where the acid and morpholine are mixed in stoichiometric amounts. The reaction proceeds at room temperature, and the product is isolated by evaporating the water and crystallizing the salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous mixing of 2,4-dichlorophenoxyacetic acid and morpholine in large reactors. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product. Quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-D morpholine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Less chlorinated derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-D morpholine salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.

    Industry: Employed in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 2,4-D morpholine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D morpholine salt.

    2,4-D Amine Salt: Another derivative of 2,4-dichlorophenoxyacetic acid with similar herbicidal properties.

    2,4-D Ester: An ester form of 2,4-dichlorophenoxyacetic acid used in different formulations.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to other forms of 2,4-dichlorophenoxyacetic acid. This makes it more effective in certain applications, particularly in aqueous environments.

Properties

CAS No.

6365-73-7

Molecular Formula

C12H15Cl2NO4

Molecular Weight

308.15 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;morpholine

InChI

InChI=1S/C8H6Cl2O3.C4H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-6-4-2-5-1/h1-3H,4H2,(H,11,12);5H,1-4H2

InChI Key

AWSZYICLVRPWQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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